molecular formula C15H14N2O2S2 B6142956 4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 588696-95-1

4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B6142956
CAS No.: 588696-95-1
M. Wt: 318.4 g/mol
InChI Key: UZNIXIMNLQKJLE-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound characterized by a fused 8-thia-4,6-diazatricyclo framework. Key structural features include a furan-2-ylmethyl substituent at position 4 and a sulfanyl (-SH) group at position 5.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-14-12-10-5-1-2-6-11(10)21-13(12)16-15(20)17(14)8-9-4-3-7-19-9/h3-4,7H,1-2,5-6,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNIXIMNLQKJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a unique bicyclic framework with a furan moiety and sulfur-containing groups, which are often associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structural features exhibit notable antimicrobial properties. For instance, studies on furan-2-ylmethylene thiazolidinediones have shown that they act as selective inhibitors of phosphoinositide 3-kinases (PI3K), which play a crucial role in inflammatory responses and cell growth regulation .

Anti-inflammatory Properties

Compounds structurally related to This compound have demonstrated significant anti-inflammatory effects through the inhibition of cytokine production, particularly TNF-α and IL-6 . These findings suggest that this compound may possess similar immunomodulatory properties.

Cytotoxicity and Antiproliferative Effects

In vitro studies evaluating the cytotoxic effects of related compounds have shown varying degrees of antiproliferative activity against cancer cell lines. For example, certain derivatives were found to inhibit cell proliferation while exhibiting low toxicity in peripheral blood mononuclear cells (PBMC) at concentrations up to 100 µg/mL . This indicates a potential therapeutic window for further exploration.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
Anti-inflammatorySignificant reduction in TNF-α and IL-6 production in stimulated PBMC cultures
CytotoxicityLow toxicity observed at high concentrations (94.71–96.72% viability)
AntiproliferativeInhibition of cancer cell proliferation with selectivity for certain cell lines

Case Studies

  • Study on Immunomodulatory Effects : A study investigated the impact of structurally similar compounds on cytokine release in PBMCs stimulated by lipopolysaccharides (LPS). The results indicated that these compounds could significantly reduce TNF-α levels, suggesting a mechanism for their anti-inflammatory activity .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of sulfanyl and furan groups enhances the interaction with microbial enzymes, potentially leading to the development of new antibiotics.

Case Study: Antibacterial Efficacy

A study conducted on related furan-containing compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell wall synthesis, indicating that our compound may share similar pathways.

Anticancer Properties

The unique structural features of this compound suggest potential anticancer activity. Research has shown that compounds with thiazole or thiazine moieties can inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assay

In vitro assays revealed that related compounds significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through mitochondrial pathways.

Drug Design and Development

The compound serves as a versatile scaffold for drug development due to its ability to undergo various chemical modifications. This adaptability allows for the synthesis of derivatives with enhanced biological activity.

Case Study: Structure-Activity Relationship (SAR)

A SAR study on derivatives of similar tricyclic compounds provided insights into optimizing potency and selectivity for specific biological targets. Modifications at the furan and sulfanyl positions were particularly beneficial.

Organic Electronics

The electronic properties of this compound make it a candidate for use in organic semiconductors. Its unique structure can facilitate charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Charge Transport Properties

Research on related thiazole-based materials demonstrated improved charge mobility when incorporated into device architectures, suggesting that our compound could enhance performance in electronic applications.

Photovoltaic Devices

The incorporation of this compound into photovoltaic devices has been explored due to its light-harvesting capabilities. Its ability to absorb light in the visible spectrum can improve the efficiency of solar cells.

Case Study: Efficiency Improvement

Experimental results showed that devices incorporating furan-based compounds exhibited higher power conversion efficiencies compared to traditional materials, indicating the potential for application in next-generation solar technologies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is part of a broader class of tricyclic heterocycles with variations in substituents and ring systems. Below is a detailed comparison with six analogs, emphasizing structural differences, physicochemical properties, and inferred applications.

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight Purity Key Features Source
4-Ethyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one Ethyl at position 4 ~410 g/mol N/A Increased hydrophobicity; lower cost (€410/2500 mg) CymitQuimica
4-(4-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 4-Methylphenyl at position 4 N/A N/A Enhanced lipophilicity; higher cost (€1,917/5 g) CymitQuimica
11-Benzyl-5-(dimethylamino)-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one Benzyl, phenyl, dimethylamino groups 416.55 g/mol 95% Hydrogen-bonding capability; potential bioactivity due to dimethylamino group Enamine Ltd
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Methoxyphenyl; tetracyclic system N/A N/A Electron-donating methoxy group; expanded ring system Bioorganic Chemistry
Necrostatin-5 (2-{[4-(4-Methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetonitrile) Methoxyphenyl; nitrile group N/A ≥98% Cell necrosis inhibition; nitrile enhances stability Report
5-[(4-Fluorophenyl)methylsulfanyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one Fluorophenyl; oxa-thia hybrid N/A N/A Halogen-bonding potential; improved metabolic stability Index Products

Structural and Functional Insights

Substituent Effects: Alkyl Groups (e.g., Ethyl): Increase hydrophobicity, improving membrane permeability but reducing solubility . Electron-Donating Groups (Methoxy): Improve solubility and modulate electronic properties for targeted interactions . Halogenated Groups (Fluoro): Introduce electronegativity for halogen bonding, enhancing target selectivity .

Ring System Modifications: The tetracyclic analog in exhibits a larger ring system, which may alter conformational flexibility and binding kinetics compared to the tricyclic core .

Biological Relevance: Necrostatin-5’s nitrile group and methoxyphenyl substituent highlight the importance of electron-withdrawing and donating groups in bioactivity . The dimethylamino group in Enamine’s compound suggests utility in pH-dependent interactions, such as enzyme active-site binding .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the tricyclic core. Key steps include:
  • Thiolation : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or H₂S under basic conditions.
  • Furan Incorporation : The furan-2-ylmethyl group is introduced through alkylation or coupling reactions (e.g., Suzuki-Miyaura coupling if pre-functionalized intermediates are used).
  • Cyclization : Formation of the 8-thia-4,6-diazatricyclo system using reagents like PPh₃/I₂ or catalytic Pd for ring closure.
    Optimization requires monitoring by TLC and HPLC, with purity confirmed via NMR and mass spectrometry .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Structural validation involves:
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and stereochemistry .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Compare chemical shifts with density functional theory (DFT)-predicted values for the tricyclic core and furan substituents.
  • HRMS : Confirm molecular mass with <2 ppm error.
  • Vibrational Spectroscopy : FT-IR to validate sulfanyl (S-H) and carbonyl (C=O) stretching frequencies .

Advanced Research Questions

Q. How do electronic effects of the furan-2-ylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-rich furan ring alters the electrophilicity of adjacent atoms. To assess this:
  • DFT Calculations : Compute Mulliken charges at the sulfanyl and carbonyl positions to predict reactive sites.
  • Kinetic Studies : Compare reaction rates of furan-substituted analogs vs. non-furan derivatives in SN2 reactions (e.g., with methyl iodide).
  • Hammett Analysis : Use substituent constants (σ) to correlate electronic effects with reactivity trends .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., bond-length mismatches or unexpected NOE correlations) require:
  • Dynamic Effects Analysis : Use variable-temperature NMR to detect conformational flexibility.
  • Twinned Crystals : Apply SHELXD for dual-space structure solution if crystallographic data suggests twinning .
  • Complementary Techniques : Pair solid-state (XRD) with solution-state (DOSY NMR) data to assess aggregation or solvent interactions .

Q. How can researchers design experiments to probe the biological activity of this compound?

  • Methodological Answer :
  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes like kinases or cytochrome P450.
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases).
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves.
  • Mechanistic Studies : Employ SPR or ITC to quantify binding kinetics and thermodynamics .

Experimental Design & Data Analysis

Q. What statistical methods are optimal for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Error Propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics.
  • Multiplicity Correction : Apply Benjamini-Hochberg adjustment for high-throughput screens to control false discovery rates .

Q. How can researchers optimize reaction yields while minimizing byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading).
  • In Situ Monitoring : Employ ReactIR or PAT tools to track intermediate formation.
  • Byproduct Characterization : Isolate side products via prep-HPLC and identify structures via MS/MS fragmentation .

Safety & Compliance

Q. What safety protocols are critical when handling the sulfanyl and thiaza groups in this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation of volatile sulfur byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and eye protection; avoid metal catalysts (e.g., Pd) that may react with sulfanyl groups.
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.